molecular formula C12H14BClFIO2 B14027113 2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14027113
M. Wt: 382.41 g/mol
InChI Key: BVIMPQFKERRCNU-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with chlorine, fluorine, and iodine atoms. The combination of these substituents imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-fluoro-6-iodophenylboronic acid and 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. A common solvent used is tetrahydrofuran (THF), and the reaction is often catalyzed by a palladium complex.

    Procedure: The boronic acid is reacted with the dioxane-4,5-dione in the presence of the palladium catalyst and a base, such as potassium carbonate, at elevated temperatures. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as crystallization and recrystallization, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: The halogen substituents (chlorine, fluorine, and iodine) on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to yield boranes, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Coupling Reactions: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases such as potassium carbonate or sodium hydroxide. The reactions are conducted in solvents like THF or toluene under inert atmosphere.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or sodium periodate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.

Major Products Formed

    Substitution Reactions: Derivatives with new functional groups replacing the halogen atoms.

    Coupling Reactions: Biaryl or diaryl compounds with extended conjugation.

    Oxidation and Reduction: Boronic acids or boranes, respectively.

Scientific Research Applications

2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules due to its ability to interact with biological targets.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms selectively accumulate in tumor cells and are irradiated with neutrons to produce cytotoxic effects.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors. Additionally, the halogen substituents can participate in halogen bonding, further enhancing the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl ring, lacking the halogen substituents and dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the halogen substituents on the phenyl ring.

    3-Chloro-2-fluoro-6-iodophenylboronic Acid: Contains the same halogen substituents but lacks the dioxaborolane ring.

Uniqueness

2-(3-Chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to the presence of multiple halogen atoms and the dioxaborolane ring, which confer unique reactivity and binding properties. These features make it particularly valuable in applications requiring high specificity and reactivity, such as in the synthesis of complex organic molecules and the development of targeted therapies.

Properties

Molecular Formula

C12H14BClFIO2

Molecular Weight

382.41 g/mol

IUPAC Name

2-(3-chloro-2-fluoro-6-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H14BClFIO2/c1-11(2)12(3,4)18-13(17-11)9-8(16)6-5-7(14)10(9)15/h5-6H,1-4H3

InChI Key

BVIMPQFKERRCNU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Cl)I

Origin of Product

United States

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